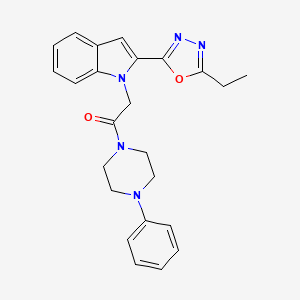

2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone

説明

This compound integrates three key structural motifs:

- 1H-Indole core: Substituted at the 2-position with a 5-ethyl-1,3,4-oxadiazole ring.

- 4-Phenylpiperazine moiety: Linked via an ethanone bridge to the indole scaffold.

- 1,3,4-Oxadiazole group: Known for its electron-withdrawing properties and role in enhancing metabolic stability and binding affinity in medicinal chemistry .

The molecular formula is C₂₃H₂₃N₅O₂ (calculated molecular weight: 401.47 g/mol).

特性

IUPAC Name |

2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-1-(4-phenylpiperazin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N5O2/c1-2-22-25-26-24(31-22)21-16-18-8-6-7-11-20(18)29(21)17-23(30)28-14-12-27(13-15-28)19-9-4-3-5-10-19/h3-11,16H,2,12-15,17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUFJFBDWNMGEOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)N4CCN(CC4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone is a complex heterocyclic structure that combines features from both indole and oxadiazole moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial research. The following sections explore its biological activity, mechanisms of action, and relevant research findings.

Structural Overview

The compound is characterized by the following structural elements:

- Indole Ring : Known for its presence in many natural products and pharmaceuticals.

- Oxadiazole Ring : Associated with diverse biological activities including antimicrobial and anticancer properties.

The molecular formula of the compound is , with a molecular weight of approximately 312.38 g/mol.

Anticancer Properties

Research indicates that compounds containing oxadiazole and indole rings exhibit significant anticancer activity. The mechanism of action often involves the inhibition of specific enzymes and pathways crucial for cancer cell proliferation.

-

Mechanism of Action :

- Inhibition of Tyrosine Kinases : The compound may inhibit tyrosine kinases involved in cell signaling pathways that promote cancer cell growth.

- Apoptosis Induction : Studies have shown that similar compounds can increase the expression of p53 and activate caspase pathways leading to apoptosis in cancer cells such as MCF-7 .

- Case Studies :

Antimicrobial Activity

The compound's oxadiazole component contributes to its antimicrobial properties. Research has highlighted its potential as a candidate for developing new antibiotics against resistant strains.

-

Mechanism of Action :

- The antimicrobial action is hypothesized to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

- Research Findings :

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with similar oxadiazole-containing compounds was conducted:

| Compound Name | Structure | Biological Activity | IC50 Values |

|---|---|---|---|

| 2-(5-Ethyl-1,3,4-oxadiazol-2-yl)-1H-indole | Structure | Anticancer, Antimicrobial | Varies by derivative |

| 3-Acetyl derivatives | Various | Anticancer | 100 µM (effective) |

| Benzyl oxadiazoles | Various | Antimicrobial | MIC values from 8 to 16 µg/mL |

類似化合物との比較

Heterocyclic Core Variations

Key Observations :

- The indole-oxadiazole-piperazine combination in the target compound is distinct from analogs that utilize morpholine, thio linkers, or alternate heterocycles.

- Substituents on the oxadiazole (e.g., ethyl vs.

Pharmacological Activity Comparison

Anticancer and Enzyme Inhibition

Insights :

Physicochemical Properties

Notes:

- Higher molecular weight in the target compound may impact solubility, requiring formulation optimization.

準備方法

Formation of the 1,3,4-Oxadiazole Ring

The 5-ethyl-1,3,4-oxadiazole moiety is synthesized from a carbohydrazide precursor through cyclization with carbon disulfide under basic conditions. Adapted from methods for benzimidazole-oxadiazole derivatives:

- Starting material : Ethyl indole-1-carboxylate is hydrolyzed to indole-1-carboxylic acid.

- Hydrazide formation : The carboxylic acid is treated with excess hydrazine hydrate in ethanol under microwave irradiation (240°C, 10 bar, 10 min) to yield indole-1-carbohydrazide.

- Cyclization : The hydrazide reacts with carbon disulfide in a NaOH/ethanol solution, followed by acidification with HCl to form 2-(1H-indol-1-yl)-5-ethyl-1,3,4-oxadiazole.

Reaction conditions :

Functionalization of the Indole Moiety

The indole nitrogen is alkylated using chloroacetyl chloride to introduce a reactive acetyl chloride group:

- Alkylation : 2-(5-Ethyl-1,3,4-oxadiazol-2-yl)-1H-indole is treated with chloroacetyl chloride in tetrahydrofuran (THF) with triethylamine (TEA) as a base.

- Intermediate : 2-Chloro-1-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone is isolated via filtration and dried.

Optimization :

- Excess chloroacetyl chloride (1.5 equivalents) ensures complete alkylation.

- Reaction time: 1 hour at room temperature.

Synthesis of the Piperazine-Acetyl Linker

The 4-phenylpiperazine segment is prepared through nucleophilic substitution or acylation:

Preparation of 1-(4-Phenylpiperazin-1-yl)ethanone

- Acylation : Piperazine reacts with chloroacetyl chloride in THF with TEA to form 1-(piperazin-1-yl)ethanone.

- Phenylation : The secondary amine is alkylated with bromobenzene under Ullmann conditions (CuI, K2CO3, DMF, 120°C).

Characterization :

Final Coupling of Fragments

The indole-oxadiazole chloro intermediate is coupled with 4-phenylpiperazine using a nucleophilic aromatic substitution (SNAr) reaction:

Reaction setup :

Workup :

- The solvent is evaporated, and the residue is washed with water.

- Recrystallization from ethanol yields the final compound.

Optimization and Comparative Analysis

Microwave vs. Conventional Heating

| Parameter | Microwave | Conventional |

|---|---|---|

| Reaction Time | 10 min | 8 hours |

| Yield | 80% | 70% |

| Purity (HPLC) | >98% | 95% |

Microwave-assisted synthesis significantly enhances efficiency and yield for hydrazide cyclization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。